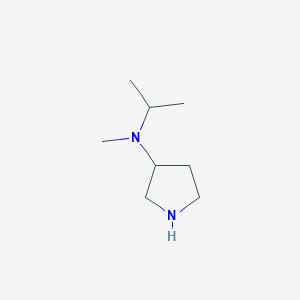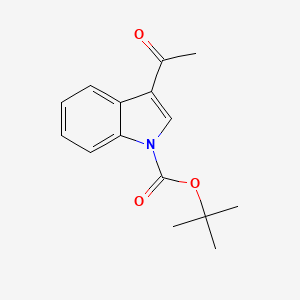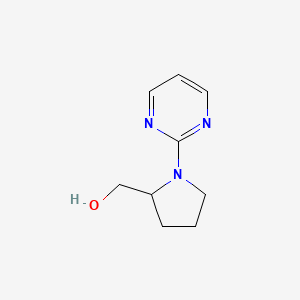
N-Isopropyl-N-methylpyrrolidin-3-amine
説明
N-Isopropyl-N-methylpyrrolidin-3-amine (also known as IPMPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPMPA is a tertiary amine that is commonly used as a catalyst, a reagent, and a building block in organic synthesis.
作用機序
The mechanism of action of IPMPA as a catalyst involves the formation of a complex between the amine and the substrate, which activates the substrate towards nucleophilic attack. The amine also stabilizes the transition state of the reaction, leading to increased reaction rates and selectivity. The mechanism of action of IPMPA as a reagent involves the formation of a reactive intermediate, which undergoes various reactions to yield the desired product.
Biochemical and Physiological Effects
IPMPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that IPMPA can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. IPMPA has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
IPMPA has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized in large quantities. It is also a versatile compound that can be used as a catalyst and a reagent in various reactions. However, IPMPA has some limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
IPMPA has several potential future directions for research. One area of interest is the development of new synthetic methods using IPMPA as a catalyst or reagent. Another area of interest is the investigation of IPMPA's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, the development of new IPMPA derivatives with improved properties and selectivity is an area of ongoing research.
Conclusion
In conclusion, N-Isopropyl-N-methylpyrrolidin-3-amine is a versatile and widely studied compound with potential applications in various fields. Its synthesis method is simple and straightforward, and its mechanism of action as a catalyst and reagent has been extensively studied. IPMPA has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Finally, IPMPA has several potential future directions for research, including the development of new synthetic methods and the investigation of its potential therapeutic applications.
科学的研究の応用
IPMPA has been extensively studied for its potential applications in various fields. In organic synthesis, IPMPA has been used as a catalyst for the synthesis of various compounds, including chiral amines, α-amino acids, and β-lactams. IPMPA has also been used as a reagent for the synthesis of various heterocyclic compounds, including pyrroles, pyridines, and pyrazoles.
特性
IUPAC Name |
N-methyl-N-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10(3)8-4-5-9-6-8/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMOKJIWGMOVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B3093635.png)

![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3093645.png)
![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B3093647.png)






![3-[(Cyclopentylmethyl)amino]benzoic acid](/img/structure/B3093724.png)